molecular formula C18H26N2O B11843066 4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide CAS No. 89732-29-6

4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide

Cat. No.: B11843066
CAS No.: 89732-29-6
M. Wt: 286.4 g/mol
InChI Key: QPHOEKYKCYMGGA-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of both a benzamide group and a spirocyclic amine makes it an interesting subject for research in medicinal chemistry and other scientific disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzoic acid with 1-methyl-1-azaspiro[4.5]decan-4-amine under specific conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-Methyl-N-(1-methyl-1-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide stands out due to its specific combination of a benzamide group and a spirocyclic amine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89732-29-6

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

4-methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide

InChI

InChI=1S/C18H26N2O/c1-14-6-8-15(9-7-14)17(21)19-16-10-13-20(2)18(16)11-4-3-5-12-18/h6-9,16H,3-5,10-13H2,1-2H3,(H,19,21)

InChI Key

QPHOEKYKCYMGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(C23CCCCC3)C

Origin of Product

United States

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